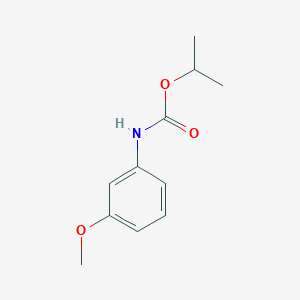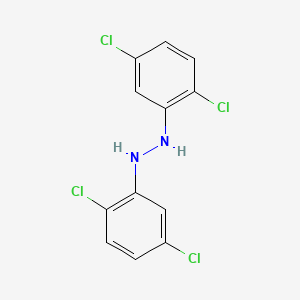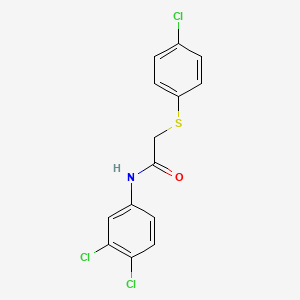
3-(4-Chlorophenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Clorofenil)-N’-(4-etilbencilideno)-1H-pirazol-5-carbohidrazida es un compuesto químico que pertenece a la clase de derivados de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-Clorofenil)-N’-(4-etilbencilideno)-1H-pirazol-5-carbohidrazida generalmente implica la condensación de 3-(4-clorofenil)-1H-pirazol-5-carbohidrazida con 4-etilbenzaldehído. La reacción generalmente se lleva a cabo en presencia de un catalizador ácido, como el ácido acético, bajo condiciones de reflujo. La mezcla de reacción se enfría luego y el producto se aísla por filtración y se purifica por recristalización.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, para lograr mayores rendimientos y pureza. La producción industrial también puede implicar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(4-Clorofenil)-N’-(4-etilbencilideno)-1H-pirazol-5-carbohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas o alcoholes correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo clorofenilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Los nucleófilos como las aminas, los tioles o los alcóxidos se pueden utilizar en condiciones básicas.
Principales productos formados
Oxidación: Formación de óxidos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química medicinal: El compuesto ha mostrado promesa como agente antiinflamatorio, antimicrobiano y anticancerígeno.
Agricultura: Tiene un uso potencial como pesticida o herbicida debido a su actividad biológica.
Ciencia de materiales: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 3-(4-Clorofenil)-N’-(4-etilbencilideno)-1H-pirazol-5-carbohidrazida implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, como agente antimicrobiano, puede inhibir la síntesis de las paredes celulares bacterianas o interferir con la síntesis de proteínas. Como agente anticancerígeno, puede inducir la apoptosis (muerte celular programada) en las células cancerosas activando vías de señalización específicas.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(4-Clorofenil)-N’-(4-metilbencilideno)-1H-pirazol-5-carbohidrazida
- 3-(4-Clorofenil)-N’-(4-metoxibencilideno)-1H-pirazol-5-carbohidrazida
- 3-(4-Clorofenil)-N’-(4-fluorobencilideno)-1H-pirazol-5-carbohidrazida
Singularidad
3-(4-Clorofenil)-N’-(4-etilbencilideno)-1H-pirazol-5-carbohidrazida es única debido a la presencia del grupo 4-etilbencilideno, que puede conferir actividades y propiedades biológicas específicas no observadas en sus análogos. Esta singularidad se puede atribuir a los efectos estéricos y electrónicos del grupo etilo, que pueden influir en la reactividad del compuesto y la interacción con los objetivos biológicos.
Propiedades
Fórmula molecular |
C19H17ClN4O |
|---|---|
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-N-[(E)-(4-ethylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN4O/c1-2-13-3-5-14(6-4-13)12-21-24-19(25)18-11-17(22-23-18)15-7-9-16(20)10-8-15/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+ |
Clave InChI |
RCTJRCSIIFCAAX-CIAFOILYSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)





![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)


![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)




